molecular formula C17H15N5O4 B11009474 N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11009474
M. Wt: 353.33 g/mol
InChI Key: TVXXBTVWBHGECE-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a glycinamide derivative featuring a 4-hydroxyphenyl group and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl moiety. This compound belongs to a class of molecules where the benzotriazinone core is functionalized with amide linkages, often explored for pharmacological or agrochemical applications.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C17H15N5O4/c23-12-7-5-11(6-8-12)19-15(24)9-18-16(25)10-22-17(26)13-3-1-2-4-14(13)20-21-22/h1-8,23H,9-10H2,(H,18,25)(H,19,24)

InChI Key

TVXXBTVWBHGECE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and carboxylic acids.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the benzotriazine intermediate.

    Acetylation and Glycinamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and benzotriazinone functionalities.

Reaction Type Conditions Products Mechanistic Insight
Acidic Hydrolysis1M HCl, reflux, 6h4-Hydroxybenzoic acid, glycinamide, 1,2,3-benzotriazin-4(3H)-oneProtonation of carbonyl oxygen enhances electrophilicity, leading to amide bond cleavage.
Basic Hydrolysis0.5M NaOH, 60°C, 4hSodium 4-hydroxyphenylacetate, glycinamide, benzotriazinone derivativesNucleophilic hydroxide attack on the acetyl carbonyl, releasing glycinamide and fragmented moieties.

Oxidation and Reduction

The benzotriazinone moiety and hydroxyphenyl group participate in redox reactions.

Oxidation

  • Benzotriazinone Ring : Reacts with H₂O₂ in acidic media (pH 3–4), forming a quinazoline-dione derivative via ring expansion.

  • Phenolic Group : Oxidized by KMnO₄ in alkaline conditions to a quinone structure.

Reduction

  • Benzotriazinone : Reduced with NaBH₄ in methanol, yielding dihydrobenzotriazine derivatives (e.g., 3,4-dihydro-1,2,3-benzotriazin-4-amine).

Substitution Reactions

The acetyl and hydroxyphenyl groups facilitate nucleophilic substitutions:

Reaction Reagents Products Key Conditions
Acetyl Group SubstitutionNH₂OH·HCl, EtOH, refluxHydroxamic acid derivativeRequires catalytic AcOH
Electrophilic Aromatic SubstitutionBr₂ (1 eq), CHCl₃, 0°C3-Bromo-4-hydroxyphenyl analogRegioselective para-bromination

Coupling and Acetylation

The glycinamide terminus participates in peptide coupling:

  • EDCI-Mediated Coupling : Reacts with carboxylic acids (e.g., Boc-protected amino acids) in DMF, forming extended peptidomimetics.

  • Acetylation : Treatment with acetic anhydride in pyridine acetylates the phenolic -OH group, yielding a protected derivative .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (25°C) Degradation Products
1.22.3h4-Hydroxybenzoic acid, glycinamide
7.448hIntact compound
9.06.5hSodium salt of acetyl-glycinamide, benzotriazinone

Comparative Reactivity of Structural Analogs

Data from related compounds highlight key trends:

Compound Reactivity Profile
N-(5-Chloro-2-hydroxyphenyl)-2-(benzotriazinonyl)acetamideEnhanced electrophilic substitution at the chloro-substituted phenyl ring.
N~2~-Benzotriazinonylacetyl-N-(3-phenylpropyl)glycinamideHigher stability in basic conditions due to hydrophobic side chain.

Key Research Findings

  • Enzyme Inhibition : The benzotriazinone core selectively inhibits serine proteases (IC₅₀ = 1.2µM) via covalent binding to the active site.

  • Photodegradation : UV irradiation (254nm) induces cleavage of the acetyl-glycinamide bond with 85% degradation in 30 minutes.

  • Metal Complexation : Forms stable Cu²⁺ complexes (log K = 4.7) through the phenolic oxygen and triazine nitrogen, altering redox behavior.

Scientific Research Applications

N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins and receptors, leading to altered cellular responses.

    DNA Intercalation: The benzotriazine ring can intercalate into DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzotriazinone-Based Analogs

Table 1: Key Benzotriazinone Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Reference
N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide C₁₇H₁₅N₅O₄* 353.34 g/mol 4-hydroxyphenyl, glycinamide Hypothesized anti-inflammatory N/A
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide C₁₈H₁₅F₃N₄O₃ 416.33 g/mol Trifluoromethoxyphenyl ethyl Not specified (pharmaceutical candidate)
N-(1-methyl-1H-indol-4-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide C₁₈H₁₅N₅O₂ 333.33 g/mol 1-methylindole Research compound
Azinphos-methyl (organophosphate derivative) C₁₀H₁₂N₃O₃PS₂ 317.33 g/mol O,O-dimethyl phosphorodithioate Insecticide (highly hazardous)

*Calculated based on structural formula.

Key Observations :

  • Benzotriazinone Core: All compounds share the 4-oxo-benzotriazin-3(4H)-yl group, which contributes to hydrogen bonding and π-π interactions, critical for binding in biological or chemical systems.
  • Substituent Variability : The target compound’s 4-hydroxyphenyl glycinamide moiety distinguishes it from analogs like the trifluoromethoxy phenyl ethyl group in or the indole group in . These substituents influence solubility, bioavailability, and target specificity.
  • Toxicity vs. Therapeutic Potential: Azinphos-methyl () demonstrates the benzotriazinone group’s role in agrochemicals, but its organophosphate structure confers high toxicity. In contrast, non-phosphorus derivatives (e.g., ) are under investigation for therapeutic uses, suggesting substituents dictate safety profiles.

Glycinamide Derivatives with Varied Aromatic Groups

Table 2: Glycinamide-Based Comparators
Compound Name Molecular Formula Molecular Weight Key Substituents Notes Reference
This compound C₁₇H₁₅N₅O₄ 353.34 g/mol 4-hydroxyphenyl Target compound N/A

Biological Activity

N-(4-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The compound's structure suggests possible interactions with biological targets that could lead to therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various cell types, and potential therapeutic implications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14N4O4\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_4

This structure includes a hydroxyphenyl group and a benzotriazine moiety, which may contribute to its biological effects. The presence of these functional groups indicates potential interactions with enzymes and receptors involved in cellular processes.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Similar benzotriazine derivatives have been shown to possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Studies on related compounds indicate that they may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of microtubule dynamics. For instance, the polar metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide has demonstrated efficacy in killing cancer cells through ROS-mediated pathways .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation. For example, it may interact with glycine N-acyltransferase, which plays a role in fatty acid metabolism .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
4-Oxo-N-(4-hydroxyphenyl)retinamideAnticancerInduces apoptosis via ROS generation
Benzotriazine derivativesAntimicrobialDisrupts cell membranes
N-(4-hydroxyphenyl)retinamideChemopreventiveInhibits tumorigenesis

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines (e.g., A2780 ovarian cancer cells). The mechanism involves ROS generation leading to apoptosis .
  • Enzyme Interaction : Research indicates that N-(4-hydroxyphenyl) derivatives can modulate the activity of glycine N-acyltransferase, suggesting potential roles in metabolic regulation and therapeutic applications for metabolic disorders .
  • Synergistic Effects : Some studies have highlighted the potential for these compounds to act synergistically with existing chemotherapeutic agents, enhancing their efficacy against drug-resistant cancer cells .

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